3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
Description
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carboxamide group
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(5(11)14)4(10)12-13/h1H,2H2,(H2,10,12)(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHNUJCGOCPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide. For instance, it has been evaluated against several cancer cell lines, demonstrating significant growth inhibition. The compound acts by modulating pathways involved in apoptosis and oxidative stress.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These results suggest that the compound could be developed further as a therapeutic agent against various cancers .
Mechanism of Action
The mechanism involves interactions with specific molecular targets such as enzymes and receptors, which are crucial in cancer progression. The trifluoroethyl group enhances binding affinity, leading to effective modulation of target pathways .
Antimicrobial Applications
The compound has shown promise in antimicrobial research, particularly against fungal infections. Its derivatives have been synthesized and tested for antifungal activity against strains like Candida albicans. Some derivatives exhibited greater efficacy than traditional antifungal agents such as fluconazole .
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | ≤ 25 µg/mL |
This suggests potential applications in treating fungal infections in immunocompromised patients .
Agricultural Chemistry
In agricultural chemistry, compounds similar to this compound have been explored for their herbicidal properties. The trifluoroethyl group enhances the herbicidal activity by improving the compound's lipophilicity, allowing better penetration through plant cuticles .
Case Study 1: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines demonstrated that modifications to the pyrazole structure could enhance anticancer activity. The study focused on synthesizing analogs of the compound and evaluating their biological activity through in vitro assays.
Case Study 2: Antifungal Activity
Research involving the synthesis of new derivatives revealed that certain modifications led to significantly improved antifungal properties. The study utilized a range of Candida strains to assess the efficacy of these derivatives compared to established antifungal drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl group, resulting in different physicochemical properties and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide:
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxamide group, influencing its solubility and interaction with biological targets.
Uniqueness
The presence of both the amino and trifluoroethyl groups in 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique properties, such as enhanced lipophilicity and the ability to form multiple hydrogen bonds. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroethyl substitution. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇F₃N₄O |
| Molar Mass | 208.14 g/mol |
| Density | 1.71 g/cm³ (predicted) |
| Boiling Point | 326.3 °C (predicted) |
| pKa | 14.95 (predicted) |
The mechanism of action of this compound involves interactions with specific molecular targets, which may include enzymes and receptors. The trifluoroethyl group enhances its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. This compound's effects may also involve pathways related to oxidative stress and apoptosis .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been well-documented. For example, compounds structurally related to this compound have been tested against various bacterial strains with notable success. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Antitumor Activity
Pyrazole derivatives are also recognized for their antitumor activities. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. For example, certain pyrazole derivatives have demonstrated effective inhibition against tumor cell lines in vitro . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance their antitumor efficacy .
Case Studies and Experimental Findings
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity in a mouse model. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds compared to controls .
- Antibacterial Assay : In vitro tests against E. coli and Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Activity : In a study involving human cancer cell lines, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
